

# Application Notes and Protocols for CHAPS Buffer Solution

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing and utilizing **CHAPS** buffer solutions in various laboratory settings.

### Introduction to CHAPS

**CHAPS** (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent widely used in biochemistry and molecular biology.[1][2][3] Its unique properties make it highly effective at solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the proteins.[1][3][4] This makes it an invaluable tool for applications such as protein extraction, cell lysis, isoelectric focusing, and two-dimensional electrophoresis.[1][5]

**CHAPS** combines the characteristics of both sulfobetaine-type detergents and bile salts.[1] It possesses a rigid steroidal group, which is hydrophobic, and a polar head group, which is zwitterionic, meaning it has both a positive and a negative charge but a net charge of zero over a wide pH range.[2][6] This zwitterionic nature prevents it from interfering with electrophoretic and ion-exchange chromatography applications.[2][6]

## **Chemical and Physical Properties of CHAPS**



A clear understanding of the physicochemical properties of **CHAPS** is essential for its effective use in experiments.

Property	Value	References
Full Chemical Name	3-[(3- cholamidopropyl)dimethylamm onio]-1-propanesulfonate	[7]
Molecular Weight	614.88 g/mol	[6][8]
Appearance	White crystalline powder	[1][2]
Critical Micelle Concentration (CMC)	6 - 10 mM	[1][6][9]
Aggregation Number	4 - 14	[1]
Micellar Molecular Weight	~6,150 Da	[1][9]
Solubility in Water	50 mg/mL	[5][8]
pH (100 g/L in H2O)	6.0	[9]
Storage Temperature (Solid)	Room Temperature	[5]
Storage Temperature (Solution)	2-8°C or -20°C for long-term	[9][10]

## **Protocols for Preparing CHAPS Buffer Solutions**

Below are protocols for preparing a stock solution and a common working solution of **CHAPS** buffer.

## Preparation of a 10% (w/v) CHAPS Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentration.

#### Materials:

CHAPS powder (MW: 614.88 g/mol)



- Sterile deionized water (dH<sub>2</sub>O)
- · Sterile container

#### Protocol:

- Weigh out 5 g of CHAPS powder.[7]
- Add a small amount of sterile dH<sub>2</sub>O to the powder and stir to dissolve.[7]
- Once dissolved, bring the final volume to 50 mL with sterile dH<sub>2</sub>O.[7]
- Store the 10% **CHAPS** stock solution at room temperature.[7]

## Preparation of a 1X CHAPS Cell Lysis Buffer

This protocol provides a common formulation for a **CHAPS**-based buffer used for non-denaturing cell lysis.

#### Materials:

- 10X **CHAPS** Cell Extract Buffer stock (or individual components)
- · Milli-Q or other purified water
- Dithiothreitol (DTT)
- Phenylmethylsulfonyl fluoride (PMSF)
- Protease and phosphatase inhibitors (optional, but recommended)

#### 1X Final Buffer Composition:

- 50 mM PIPES/HCl, pH 6.5
- 2 mM EDTA
- 0.1% CHAPS



- 5 mM DTT
- 1 mM PMSF
- Protease and phosphatase inhibitors (e.g., 20 μg/mL Leupeptin, 10 μg/mL Pepstatin A, 10 μg/mL Aprotinin)[1][10]

#### Protocol:

- Prepare the 1X buffer immediately before use.[1][10]
- To prepare 10 mL of 1X buffer, mix 1 mL of 10X CHAPS buffer stock with 9 mL of purified water.[10]
- Add DTT to a final concentration of 5 mM.[1][10]
- Add PMSF to a final concentration of 1 mM.[10]
- If using, add the appropriate volume of protease and phosphatase inhibitor cocktails.
- Keep the buffer on ice before use.[1]

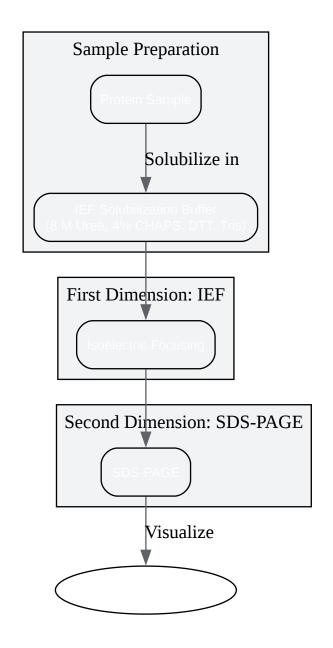
## **Experimental Protocols and Applications**

**CHAPS** buffer is versatile and can be adapted for various applications.

## **Cell Lysis for Protein Extraction**

This protocol is designed for the gentle lysis of cultured cells to extract proteins while maintaining their native conformation.





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